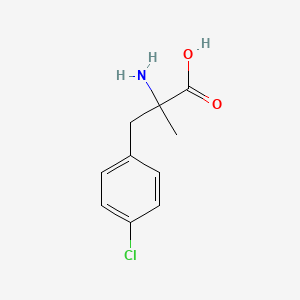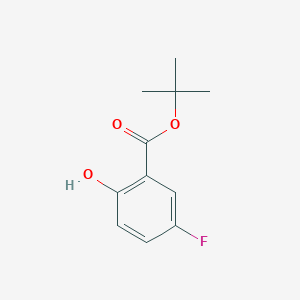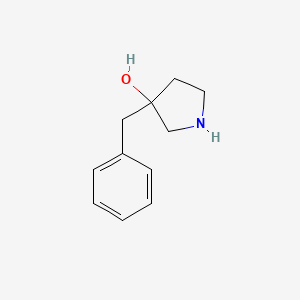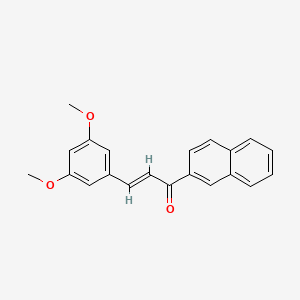![molecular formula C13H25N7O5 B12083770 2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid](/img/structure/B12083770.png)
2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid is a complex organic compound that belongs to the class of amino acids It is a derivative of glycine and is known for its significant role in various biochemical processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid typically involves multiple steps, starting from simpler amino acids. One common method involves the stepwise addition of amino groups to a glycine backbone. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of peptide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for precise control over the addition of each amino acid residue, ensuring high purity and yield. The process may also involve purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product from any side products or impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds if sulfur-containing amino acids are present.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.
Substitution: Amino groups can participate in nucleophilic substitution reactions, where one amino group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of cystine from cysteine residues, while reduction can yield free thiol groups.
Wissenschaftliche Forschungsanwendungen
2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for its potential therapeutic effects, including its role in enzyme inhibition and as a precursor for drug development.
Industry: Utilized in the production of biodegradable polymers and as a component in various biochemical assays.
Wirkmechanismus
The mechanism of action of 2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycine: The simplest amino acid, serving as a building block for more complex compounds.
Diglycine: A dipeptide consisting of two glycine residues, known for its role in peptide synthesis.
N-glycylglycine: Another glycine derivative with similar properties.
Uniqueness
What sets 2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid apart from these similar compounds is its more complex structure, which allows for a greater range of interactions and applications. Its multiple amino groups enable it to participate in a variety of biochemical processes, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H25N7O5 |
|---|---|
Molekulargewicht |
359.38 g/mol |
IUPAC-Name |
2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C13H25N7O5/c1-7(12(24)25)19-11(23)8(3-2-4-17-13(15)16)20-10(22)6-18-9(21)5-14/h7-8H,2-6,14H2,1H3,(H,18,21)(H,19,23)(H,20,22)(H,24,25)(H4,15,16,17) |
InChI-Schlüssel |
GFRBLKXVLQKZLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12083787.png)
![Phenol, 4-[(2,2-difluoroethyl)amino]-](/img/structure/B12083792.png)

